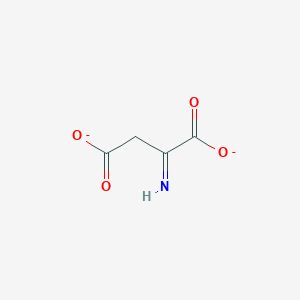
Iminoaspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iminoaspartate is dicarboxylate anion arising from deprotonation of both carboxylic acid groups of iminoaspartic acid. It is a dicarboxylic acid dianion and a C4-dicarboxylate. It is a conjugate base of an iminoaspartic acid and an this compound(1-).
Aplicaciones Científicas De Investigación
Biochemical Mechanism and Enzymatic Reactions
Iminoaspartate is primarily produced from the oxidation of L-aspartate, facilitated by specific enzymes such as L-aspartate oxidase. The mechanistic understanding of this transformation is critical for elucidating its biological functions.
Enzymatic Conversion
The enzyme L-aspartate oxidase catalyzes the conversion of L-aspartate to this compound using flavin as a cofactor. This process involves several steps, including the deprotonation of the ammonium group in L-aspartate and the subsequent transfer of a hydride ion to the flavin cofactor, resulting in the formation of this compound and reduced flavin (FADH2) .
- Key Steps in the Mechanism:
Hydrolysis and Further Reactions
After its formation, this compound can undergo hydrolysis to yield oxaloacetate and ammonia, which are critical intermediates in various metabolic pathways . This reaction highlights the importance of this compound not only as a product but also as a substrate for further biochemical transformations.
Therapeutic Implications
The study of this compound extends beyond basic biochemistry into potential therapeutic applications. Understanding its role in enzymatic reactions can lead to novel approaches in drug design and disease treatment.
Antibacterial Therapeutics
Research indicates that insights gained from studying the mechanism of L-aspartate oxidase could inform the development of new antibacterial agents. By targeting the enzymatic pathways involving this compound, researchers aim to design inhibitors that can disrupt bacterial metabolism .
- Potential Benefits:
- Development of selective inhibitors against bacterial infections.
- Reduction in antibiotic resistance through targeted enzyme inhibition.
Research Case Studies
Several studies have documented the biochemical properties and applications of this compound:
Propiedades
Fórmula molecular |
C4H3NO4-2 |
|---|---|
Peso molecular |
129.07 g/mol |
Nombre IUPAC |
2-iminobutanedioate |
InChI |
InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9)/p-2 |
Clave InChI |
NMUOATVLLQEYHI-UHFFFAOYSA-L |
SMILES canónico |
C(C(=N)C(=O)[O-])C(=O)[O-] |
Sinónimos |
iminoaspartate iminoaspartic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















